molecular formula C9H10ClN3O3 B12310993 2-chloro-N'-(2-nitrobenzyl)acetohydrazide

2-chloro-N'-(2-nitrobenzyl)acetohydrazide

Cat. No.: B12310993
M. Wt: 243.65 g/mol
InChI Key: ZPACFOWSZXYYKR-UHFFFAOYSA-N
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Description

2-chloro-N’-(2-nitrobenzyl)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, a nitrobenzyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(2-nitrobenzyl)acetohydrazide typically involves the reaction of 2-nitrobenzyl chloride with acetohydrazide in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-nitrobenzyl chloride and acetohydrazide.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol) with a base (e.g., sodium hydroxide).

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 2-chloro-N’-(2-nitrobenzyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(2-nitrobenzyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-amino-N’-(2-nitrobenzyl)acetohydrazide.

    Reduction: Formation of 2-amino-N’-(2-nitrobenzyl)acetohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N’-(2-nitrobenzyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(2-nitrobenzyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-nitrobenzyl chloride: A precursor in the synthesis of 2-chloro-N’-(2-nitrobenzyl)acetohydrazide.

    2-nitrobenzyl bromide: Similar in structure but with a bromine atom instead of chlorine.

    2-nitrobenzyl alcohol: Contains a hydroxyl group instead of a chloro group.

Uniqueness

2-chloro-N’-(2-nitrobenzyl)acetohydrazide is unique due to the presence of both a chloro and a nitrobenzyl group, which confer specific reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H10ClN3O3

Molecular Weight

243.65 g/mol

IUPAC Name

2-chloro-N'-[(2-nitrophenyl)methyl]acetohydrazide

InChI

InChI=1S/C9H10ClN3O3/c10-5-9(14)12-11-6-7-3-1-2-4-8(7)13(15)16/h1-4,11H,5-6H2,(H,12,14)

InChI Key

ZPACFOWSZXYYKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNNC(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

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